molecular formula C32H55NO26 B12513075 Globopentaose

Globopentaose

Cat. No.: B12513075
M. Wt: 869.8 g/mol
InChI Key: UPMYJLDHPCCTMK-UHFFFAOYSA-N
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Description

Globopentaose is a complex carbohydrate, specifically an oligosaccharide, composed of five monosaccharide units. It is a part of the globoside family, which are glycosphingolipids found in the cell membranes of animals. The structure of this compound includes a sequence of galactose and N-acetylgalactosamine residues, making it a significant molecule in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of globopentaose can be achieved through enzymatic methods. One notable method involves the use of the enzyme beta1,3-galactosyltransferase from Haemophilus influenzae. This enzyme catalyzes the transfer of a galactose moiety from uridine diphosphate-galactose to an acceptor molecule, forming the this compound structure .

Industrial Production Methods: Industrial production of this compound often involves the use of metabolically engineered microorganisms. For example, Escherichia coli strains can be genetically modified to express specific glycosyltransferases, enabling the large-scale synthesis of this compound. This method is advantageous due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Globopentaose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the this compound structure, while hydrolysis breaks down the oligosaccharide into its monosaccharide components.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include uridine diphosphate-galactose and uridine diphosphate-N-acetylgalactosamine. These reactions typically occur under mild conditions, such as neutral pH and moderate temperatures, to preserve the integrity of the oligosaccharide .

Major Products Formed: The major products formed from the reactions involving this compound include various glycosylated derivatives and monosaccharides. These products are often used in further biochemical studies and applications.

Scientific Research Applications

Globopentaose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions. In biology, this compound plays a role in cell-cell recognition and signaling processes. In medicine, it is investigated for its potential use in cancer immunotherapy, as it can be recognized by specific antibodies. Industrially, this compound is used in the production of glycosphingolipids, which are important components of cell membranes .

Mechanism of Action

The mechanism of action of globopentaose involves its interaction with specific receptors and enzymes in the body. It is known to bind to glycosyltransferases, which catalyze the transfer of sugar moieties to the oligosaccharide. This interaction is crucial for the biosynthesis of complex glycosphingolipids, which are essential for various cellular functions .

Comparison with Similar Compounds

Globopentaose is unique among oligosaccharides due to its specific sequence of monosaccharides. Similar compounds include globotriose and globotetraose, which have three and four monosaccharide units, respectively. Compared to these compounds, this compound has a more complex structure, making it more versatile in its biological functions and applications .

Properties

Molecular Formula

C32H55NO26

Molecular Weight

869.8 g/mol

IUPAC Name

N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO26/c1-7(39)33-13-26(58-30-21(47)17(43)14(40)8(2-34)53-30)15(41)9(3-35)52-29(13)59-27-16(42)10(4-36)54-32(23(27)49)57-25-12(6-38)55-31(22(48)19(25)45)56-24-11(5-37)51-28(50)20(46)18(24)44/h8-32,34-38,40-50H,2-6H2,1H3,(H,33,39)

InChI Key

UPMYJLDHPCCTMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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